N-(2,4-difluorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
Description
N-(2,4-difluorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic acetamide derivative featuring a 4-oxo-4H-pyran core substituted with an indolin-1-ylmethyl group at position 4. The compound’s structure includes a 2,4-difluorophenylacetamide moiety, which is common in agrochemical and pharmaceutical agents due to its bioisosteric properties and metabolic stability.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O4/c23-15-5-6-18(17(24)9-15)25-22(28)13-30-21-12-29-16(10-20(21)27)11-26-8-7-14-3-1-2-4-19(14)26/h1-6,9-10,12H,7-8,11,13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSZJYSKSYZDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key features include:
- 2,4-Difluorophenyl group : Imparts lipophilicity and potential interactions with biological targets.
- Indolin moiety : Known for its diverse pharmacological properties.
- Pyran ring : Contributes to the compound's stability and reactivity.
The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors. Preliminary studies suggest:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, including acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : The presence of the pyran ring suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
In Vitro Studies
In vitro studies have demonstrated the following activities:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| AChE Inhibition | IC50 values ranging from 10.4 μM to 34.2 μM | |
| Antioxidant Activity | Significant free radical scavenging | |
| COX Inhibition | Moderate inhibition observed |
Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. Results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.
Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of the compound. It was shown to reduce pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The target compound’s 4-oxo-4H-pyran core distinguishes it from analogs with thieno[3,2-d]pyrimidine, pyrimido[5,4-b]indole, or other fused heterocycles. These differences influence electronic properties, solubility, and binding interactions:
Key Observations :
- Thienopyrimidine cores (e.g., ) are associated with kinase inhibition due to their planar aromaticity, which facilitates π-π stacking in active sites .
- Pyrimidoindole systems () enhance lipophilicity and membrane permeability, critical for CNS-targeted drugs .
- The 4H-pyran core in the target compound may offer improved solubility over thienopyrimidines due to oxygen’s electronegativity, though this requires experimental validation.
Substituent Effects
Fluorophenyl Groups
Fluorine substitution on the phenyl ring enhances metabolic stability and bioavailability. Comparisons include:
- 2,4-Difluorophenyl : Found in the target compound and diflufenican (), a herbicide. Fluorine atoms reduce electron density, increasing resistance to oxidative metabolism .
- 2,5-Difluorophenyl : In , this substitution likely alters steric hindrance compared to the 2,4-isomer, affecting target binding .
Heterocyclic Side Chains
Hydrogen Bonding and Crystal Packing
highlights that acetamide derivatives form R22(10) dimers via N–H⋯O hydrogen bonds, which stabilize crystal structures and may enhance solubility . The target compound’s indolin-1-ylmethyl group could disrupt such packing, altering crystallinity compared to simpler analogs.
Functional Implications
Physicochemical Properties
- Lipophilicity : The indolin-1-ylmethyl group may increase logP compared to methoxyphenyl-substituted analogs, impacting blood-brain barrier penetration.
- Solubility: The 4H-pyran core’s oxygen atoms could enhance aqueous solubility relative to sulfur-containing thienopyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
